
Streptonigrin
Übersicht
Beschreibung
Streptonigrin is an aminoquinone alkaloid isolated from the bacterium Streptomyces flocculus. It is known for its potent antitumor and antibacterial properties. Initially discovered in the late 1950s, this compound has been the subject of extensive research due to its unique chemical structure and significant biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of streptonigrin involves multiple steps, including the formation of a key pentasubstituted pyridine fragment. This is achieved through ring-closing metathesis, which is a crucial step in the synthesis . The synthesis typically involves the use of ethyl glyoxalate as a starting material, and the process includes several oxidation and reduction steps to achieve the final product .
Industrial Production Methods: Industrial production of this compound is primarily based on fermentation processes using Streptomyces flocculus. The bacterium is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified from the culture medium .
Analyse Chemischer Reaktionen
Types of Reactions: Streptonigrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, oxidation of this compound with basic hydrogen peroxide produces tribasic streptonigric acid, while oxidation with basic permanganate forms tetrabasic streptonigrinic acid .
Common Reagents and Conditions:
Oxidation: Basic hydrogen peroxide, basic permanganate
Reduction: Sodium borohydride
Substitution: Various nucleophiles can be used for substitution reactions on the quinone moiety.
Major Products:
- Tribasic streptonigric acid
- Tetrabasic streptonigrinic acid
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Streptonigrin has been investigated for its potential as an antitumor agent. It is known to induce DNA breaks and promote heterochromatin formation, which can be beneficial in cancer treatment. Research indicates that at low concentrations (as low as one nanomolar), this compound enhances heterochromatin levels without significantly affecting cell viability, suggesting a possible role in epigenetic cancer therapy .
Case Study: Clinical Trials
A study involving 21 patients with advanced malignant diseases found that while most patients did not respond to treatment, a few exhibited temporary remissions. Notably, one patient with ovarian cancer experienced a prolonged remission after receiving this compound, indicating its potential efficacy in specific cases despite high toxicity levels .
Research Findings
- This compound has been used to select mutants of Escherichia coli and Neisseria gonorrhoeae, demonstrating its role in studying bacterial resistance mechanisms .
- The compound has shown the ability to inhibit the phosphorylation of STAT3, a pathway implicated in various cancers, suggesting additional mechanisms through which it may exert antitumor effects .
Anti-cachectic Effects
Recent studies have highlighted this compound's potential in mitigating cachexia associated with lung cancer. By suppressing the expression of parathyroid hormone-like hormone (PTHLH), which is linked to muscle wasting in cancer patients, this compound demonstrates promise as a therapeutic agent against cachexia .
Experimental Results
In vivo studies using a tumor-bearing mouse model revealed that this compound effectively reduced skeletal muscle and adipose tissue wasting associated with lung cancer, further supporting its therapeutic potential in managing cancer-related symptoms .
Toxicity and Side Effects
Despite its potential benefits, this compound is associated with significant toxicity. Clinical trials have reported high incidences of bone marrow suppression, leading to conditions such as leukopenia and thrombocytopenia among treated patients . This toxicity limits its use and necessitates careful patient selection for therapy.
Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Antitumor Activity | Induces DNA breaks and promotes heterochromatin formation | Effective at low concentrations; temporary remissions observed in clinical trials |
Mechanism of Action | Generates reactive oxygen species; selects for bacterial mutants | Inhibits STAT3 phosphorylation; used in microbiological resistance studies |
Anti-cachectic Effects | Mitigates muscle wasting in lung cancer | Reduces skeletal muscle and adipose tissue loss in tumor-bearing models |
Toxicity | High incidence of bone marrow suppression | Significant side effects limit therapeutic use; careful monitoring required |
Wirkmechanismus
Streptonigrin exerts its effects by binding irreversibly to DNA in the presence of metal cations such as zinc, copper, iron, manganese, cadmium, and gold. It is then activated by a one- or two-electron reductase, with NAD(P)H as a cofactor, to form a semiquinone or hydroquinone intermediate. These intermediates can react with oxygen to produce hydroxyl radicals, leading to DNA strand cleavage and cell death .
Vergleich Mit ähnlichen Verbindungen
Streptonigrin is unique among aminoquinone antibiotics due to its potent antitumor activity and the specific mechanism involving metal cations and redox reactions. Similar compounds include:
- Mitomycin C: Another quinone antibiotic with antitumor properties, but it functions through a different mechanism involving DNA cross-linking.
- Actinomycin D: A peptide antibiotic that intercalates into DNA and inhibits RNA synthesis .
This compound stands out due to its specific interaction with metal cations and its ability to generate reactive oxygen species, making it a unique tool in both research and potential therapeutic applications .
Biologische Aktivität
Streptonigrin is a potent natural product derived from the bacterium Streptomyces flocculus. First isolated in the late 1950s, it has garnered significant attention due to its diverse biological activities, particularly in cancer therapy and as an antimicrobial agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure comprising multiple aromatic rings, specifically an aminoquinone moiety. Its unique configuration contributes to its biological efficacy. The compound's structure can be summarized as follows:
Component | Description |
---|---|
Rings | Four aromatic rings (A, B, C, D) |
Functional Groups | Multiple substituents enhancing reactivity |
Molecular Weight | Approximately 300 g/mol |
This compound exhibits its biological effects through several mechanisms:
- Antitumor Activity : this compound has shown effectiveness against various cancer types, including breast cancer, lung cancer, and lymphomas. It operates by inducing apoptosis in cancer cells and inhibiting cell proliferation at nanomolar concentrations .
- Antimicrobial Properties : The compound acts as a bacteriostatic agent by interfering with bacterial DNA synthesis. It forms complexes with DNA and transition metals, leading to DNA strand breaks and cell death .
- Epigenetic Modulation : Recent studies suggest that this compound may enhance heterochromatin formation, indicating potential use in epigenetic cancer therapies .
Research Findings
Numerous studies have investigated the biological activity of this compound. Key findings include:
- Binding Studies : this compound binds effectively to DNA and transition metal ions (e.g., zinc and manganese), which enhances its cytotoxicity against various bacterial strains .
- Biosynthetic Pathways : Research has elucidated the biosynthetic gene cluster responsible for this compound production, identifying critical genes such as stnA, which are essential for its synthesis .
- Crystal Structure Analysis : Structural studies have revealed the binding modes of this compound with its substrates, providing insights into its enzymatic mechanisms and potential modifications for enhanced activity .
Case Studies
- Cancer Therapy Trials : A clinical trial investigated the efficacy of this compound in patients with advanced neoplastic diseases. Results indicated significant tumor regression in a subset of patients treated with high doses of the compound .
- Antimicrobial Efficacy : A comparative study evaluated this compound's antibacterial activity against resistant strains of Escherichia coli. The results demonstrated a marked decrease in bacterial viability, supporting its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYJZLYGTZKPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960034 | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
74.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532976 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3930-19-6 | |
Record name | Streptonigrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3930-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Streptonigrin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rufocromomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STREPTONIGRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261Q3JB310 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.